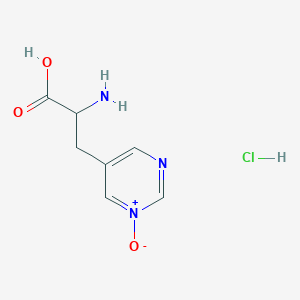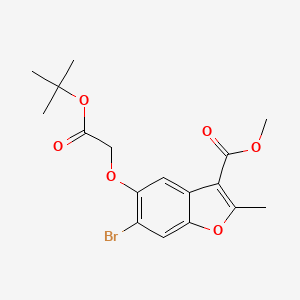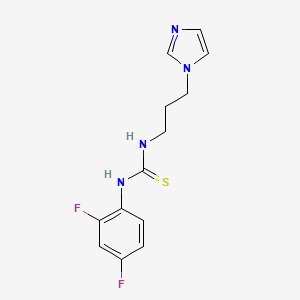![molecular formula C23H28ClN3O5S2 B2907860 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216904-05-0](/img/structure/B2907860.png)
3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5S2 and its molecular weight is 526.06. The purity is usually 95%.
BenchChem offers high-quality 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Research on novel heterocyclic compounds derived from visnagenone and khellinone, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlights the synthesis of complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing a methodological approach to designing molecules with specific pharmacological effects.
Antimicrobial Agents
- The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents were studied, revealing the potential of morpholine derivatives in combating microbial infections (Sahin et al., 2012). These compounds' synthesis and subsequent evaluation for antimicrobial activity highlight the role of structural modifications in enhancing biological effectiveness.
Bioactive Molecules
- A study on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening showed the creation of compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). This research underscores the diverse potential applications of synthesized molecules in various biological contexts.
Radioligand Development
- The synthesis and evaluation of a specific benzisoxazole compound as an in vivo radioligand for acetylcholinesterase in mice demonstrates the intersection of chemical synthesis and diagnostic imaging technologies (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999). Although the compound showed good blood-brain permeability, its uniform regional brain distribution suggested limitations for its use in imaging studies, illustrating the challenges in developing effective diagnostic agents.
Electrophysiological Activity
- Research on N-substituted imidazolylbenzamides as selective class III agents for cardiac electrophysiological activity highlights the potential therapeutic applications of such compounds in treating arrhythmias (Morgan et al., 1990). This study provides a glimpse into the role of chemical synthesis in developing new therapeutic agents for cardiovascular diseases.
Propiedades
IUPAC Name |
3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-6-4-5-17(15-19)22(27)26(10-9-25-11-13-31-14-12-25)23-24-20-16-18(30-2)7-8-21(20)32-23;/h4-8,15-16H,3,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKWSOSQELCADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

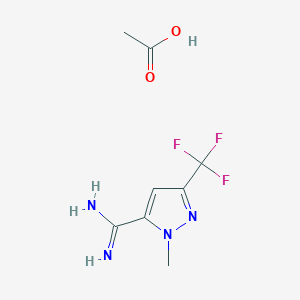
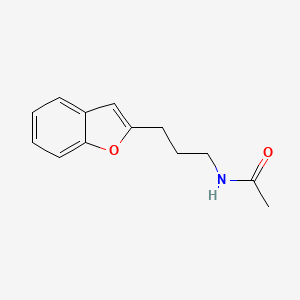

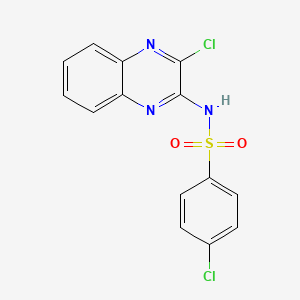
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride](/img/structure/B2907783.png)
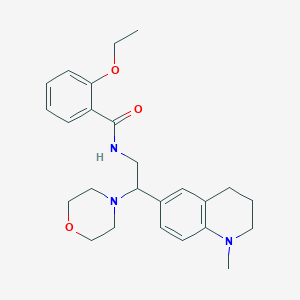
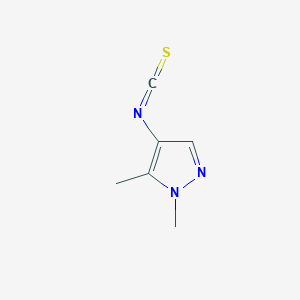

![6-(3-Fluorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2907792.png)
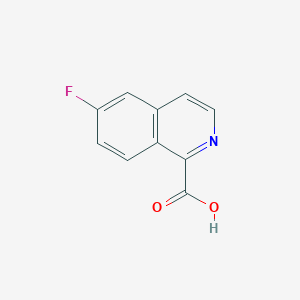
methanone](/img/structure/B2907795.png)
